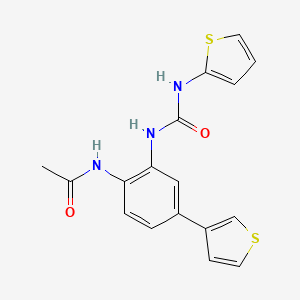

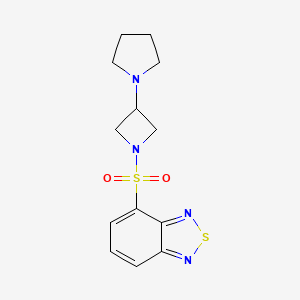

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ureido-acetamide derivatives, including structures related to N-(2-(3-(thiophen-2-yl)ureido)-4-(thiophen-3-yl)phenyl)acetamide, have been identified as potent and selective non-peptide CCKB/gastrin receptor antagonists. These compounds exhibit nanomolar affinity for guinea-pig, rat, and mouse CCKB receptors and have shown to behave as potent antagonists of CCK-8-induced neuronal firing in rat hippocampal slices in vitro. They have also demonstrated the ability to inhibit gastric acid secretion induced by pentagastrin in rats, suggesting their potential for exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

Antitumor Activity

Derivatives bearing the ureido-acetamide structure have been synthesized and screened for their antitumor activity. Compounds such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been evaluated against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Some derivatives have been found to exhibit considerable anticancer activity against certain cancer cell lines, indicating their potential as anticancer agents (Yurttaş et al., 2015).

Chemoselective Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst is a notable application in synthetic chemistry. This process involves the use of vinyl acetate as the acyl donor, highlighting the importance of ureido-acetamide structures in facilitating specific chemical transformations. The study on chemoselective acetylation demonstrates the synthetic utility of these compounds in producing intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Optoelectronic Properties

Thiazole-based polythiophenes, including those related to the ureido-acetamide chemical structure, have been investigated for their optoelectronic properties. The electrochemical polymerization of thiazole-containing monomers has revealed polymers with potential applications in electronics due to their satisfactory switching time and appropriate optical contrast, making them suitable for further exploration in optoelectronic devices (Camurlu & Guven, 2015).

Propiedades

IUPAC Name |

N-[4-thiophen-3-yl-2-(thiophen-2-ylcarbamoylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-11(21)18-14-5-4-12(13-6-8-23-10-13)9-15(14)19-17(22)20-16-3-2-7-24-16/h2-10H,1H3,(H,18,21)(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNROOHQJIVZCGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)

![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)

![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)

![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)

![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)